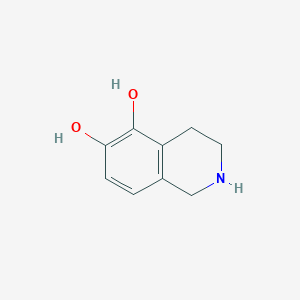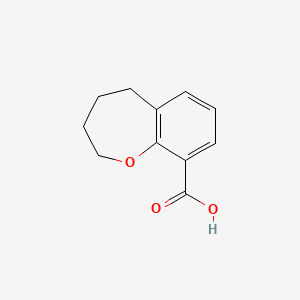
2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide is a chemical compound with the molecular formula C8H9Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
The synthesis of 2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide typically involves the bromination of 3-methylpyridine followed by acetylation. The reaction conditions often include the use of bromine and acetic acid as reagents. Industrial production methods may involve more efficient and scalable processes, but the fundamental chemistry remains the same .
Analyse Des Réactions Chimiques
2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved depend on the specific application and the biological context in which it is used .
Comparaison Avec Des Composés Similaires
2-Bromo-1-(3-methylpyridin-2-yl)ethanonehydrobromide can be compared with other similar compounds such as:
- 2-Bromoacetylpyridine hydrobromide
- 3-Bromoacetylpyridine hydrobromide
- 2-Bromomethylpyridine hydrobromide
These compounds share similar chemical structures and reactivity but may differ in their specific applications and properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Propriétés
Formule moléculaire |
C8H9Br2NO |
|---|---|
Poids moléculaire |
294.97 g/mol |
Nom IUPAC |
2-bromo-1-(3-methylpyridin-2-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C8H8BrNO.BrH/c1-6-3-2-4-10-8(6)7(11)5-9;/h2-4H,5H2,1H3;1H |
Clé InChI |
MYZLWODKPRTYPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)C(=O)CBr.Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[[4-(1,1-Dimethylethyl)phenyl]methyl]-4-piperidinamine](/img/structure/B8471144.png)




